
5-(7-Dodecyl-9H-fluoren-2-YL)-5'-(9H-fluoren-2-YL)-2,2'-bithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(7-Dodecyl-9H-fluoren-2-YL)-5’-(9H-fluoren-2-YL)-2,2’-bithiophene: is a complex organic compound that belongs to the family of bithiophenes These compounds are known for their unique electronic properties, making them of interest in various fields such as organic electronics, photovoltaics, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7-Dodecyl-9H-fluoren-2-YL)-5’-(9H-fluoren-2-YL)-2,2’-bithiophene typically involves multiple steps, including the formation of the bithiophene core and the attachment of fluorenyl and dodecyl groups. Common synthetic routes may include:
Suzuki Coupling: A palladium-catalyzed cross-coupling reaction between a bithiophene derivative and fluorenyl boronic acid.
Stille Coupling: Another palladium-catalyzed reaction involving a stannylated bithiophene and a fluorenyl halide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the above-mentioned reactions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-(7-Dodecyl-9H-fluoren-2-YL)-5’-(9H-fluoren-2-YL)-2,2’-bithiophene: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions may lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Applications De Recherche Scientifique
5-(7-Dodecyl-9H-fluoren-2-YL)-5’-(9H-fluoren-2-YL)-2,2’-bithiophene:
Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Photovoltaics: The compound can be used in the active layer of organic solar cells, contributing to efficient light absorption and charge transport.
Materials Science: Its structural features allow for the design of novel materials with specific mechanical and electronic properties.
Mécanisme D'action
The mechanism by which 5-(7-Dodecyl-9H-fluoren-2-YL)-5’-(9H-fluoren-2-YL)-2,2’-bithiophene exerts its effects is primarily related to its electronic structure. The conjugated system of bithiophene and fluorenyl groups facilitates electron delocalization, enhancing its conductivity and optical properties. Molecular targets and pathways involved include:
Charge Transport: The compound can facilitate the movement of electrons or holes in electronic devices.
Light Absorption: Its structure allows for efficient absorption of light, making it useful in photovoltaic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bithiophene: A simpler bithiophene derivative without fluorenyl or dodecyl groups.
Fluorene: A compound with a similar fluorenyl structure but lacking the bithiophene core.
Poly(3-hexylthiophene): A polymer with a similar thiophene backbone but different side chains.
Uniqueness
5-(7-Dodecyl-9H-fluoren-2-YL)-5’-(9H-fluoren-2-YL)-2,2’-bithiophene: stands out due to its combination of fluorenyl and dodecyl groups, which impart unique electronic and physical properties. This makes it particularly suitable for applications requiring specific conductivity and solubility characteristics.
Propriétés
Numéro CAS |
922706-50-1 |
|---|---|
Formule moléculaire |
C46H46S2 |
Poids moléculaire |
663.0 g/mol |
Nom IUPAC |
2-(7-dodecyl-9H-fluoren-2-yl)-5-[5-(9H-fluoren-2-yl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C46H46S2/c1-2-3-4-5-6-7-8-9-10-11-14-32-17-20-40-36(27-32)31-38-30-35(19-22-42(38)40)44-24-26-46(48-44)45-25-23-43(47-45)34-18-21-41-37(29-34)28-33-15-12-13-16-39(33)41/h12-13,15-27,29-30H,2-11,14,28,31H2,1H3 |
Clé InChI |
BBQSWXXIGLQBFI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C6=CC7=C(C=C6)C8=CC=CC=C8C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


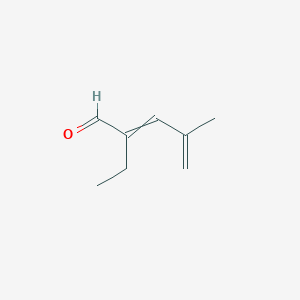
![[4-(2-Chlorophenyl)piperidin-4-yl]methanol](/img/structure/B14179595.png)
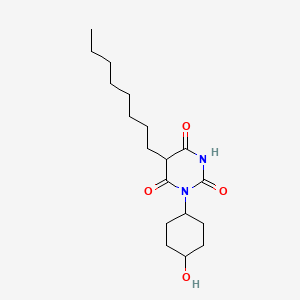
![(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14179614.png)
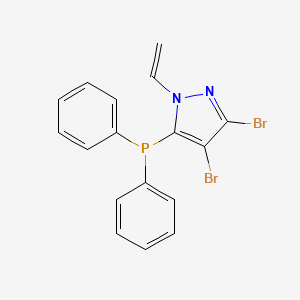
![N-[1-(4-Methoxyphenyl)but-3-en-1-yl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14179618.png)
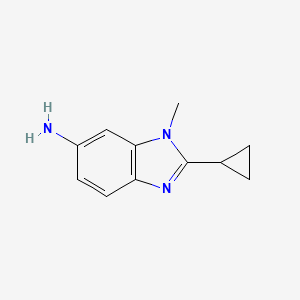
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]di(prop-2-enamide)](/img/structure/B14179623.png)

![2,2'-[Heptane-1,7-diylbis(oxy)]dibenzonitrile](/img/structure/B14179630.png)
![2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid](/img/structure/B14179632.png)
![1-Propanone, 2-[[2,6-bis(1-methylethyl)phenyl]imino]-1-phenyl-, (2Z)-](/img/structure/B14179634.png)
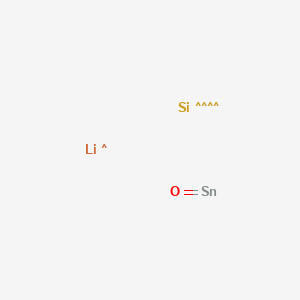
![4-Chloro-N-[5-chloro-2-(hydroxymethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14179660.png)
